Barbituric acid, 5-propyl-
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Overview
Description
2,4,6 (1H,3H, 5H)-Pyrimidinetrione, 5-propyl- is a chemical compound belonging to the class of barbiturates Barbiturates are known for their central nervous system depressant properties and have been used in medicine primarily as sedatives and anesthetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6 (1H,3H, 5H)-Pyrimidinetrione, 5-propyl- typically involves the condensation of urea with malonic acid derivatives. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. The process involves heating the reactants to facilitate the formation of the pyrimidine ring structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
2,4,6 (1H,3H, 5H)-Pyrimidinetrione, 5-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated pyrimidinetrione derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with GABA receptors.
Medicine: Investigated for its potential use as an anticonvulsant and anesthetic.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through its interaction with GABA receptors in the central nervous system. It binds to these receptors, enhancing the inhibitory effects of GABA and leading to a sedative or anesthetic effect . The molecular targets include the α1β3γ2L subunits of the GABA receptor, and the pathways involved are related to the modulation of chloride ion channels .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative properties.
Thiopental: A barbiturate used primarily as an anesthetic.
Pentobarbital: Known for its use in euthanasia and as a sedative.
Uniqueness
2,4,6 (1H,3H, 5H)-Pyrimidinetrione, 5-propyl- is unique due to its specific binding affinity to certain subunits of the GABA receptor, which may result in different pharmacological effects compared to other barbiturates . Its potential use as both a convulsant and anticonvulsant, depending on its enantiomeric form, also sets it apart .
Properties
CAS No. |
6156-88-3 |
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Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H10N2O3/c1-2-3-4-5(10)8-7(12)9-6(4)11/h4H,2-3H2,1H3,(H2,8,9,10,11,12) |
InChI Key |
ZWSXCQXSBNMGFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)NC(=O)NC1=O |
Origin of Product |
United States |
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